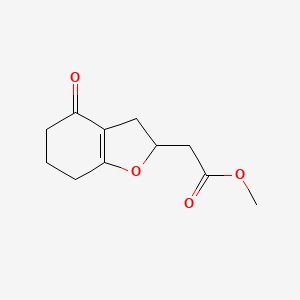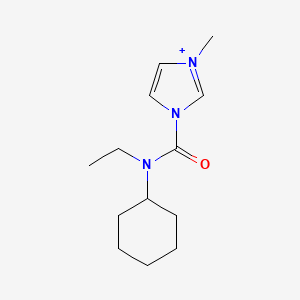
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylcarbamoyl group, and a methylimidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate.
Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of the imidazole derivative with cyclohexyl isocyanate and ethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 3-(Ethylcarbamoyl)-1-methyl-1H-imidazol-3-ium
- 1-Methyl-3-(phenylcarbamoyl)-1H-imidazol-3-ium
Uniqueness
3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is unique due to the presence of both cyclohexyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C13H22N3O+ |
|---|---|
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C13H22N3O/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15/h9-12H,3-8H2,1-2H3/q+1 |
Clave InChI |
WQPXQMXIUSDMSK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


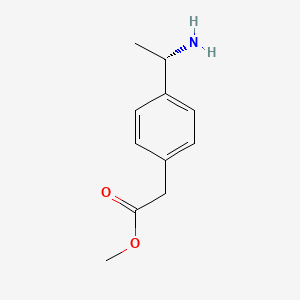
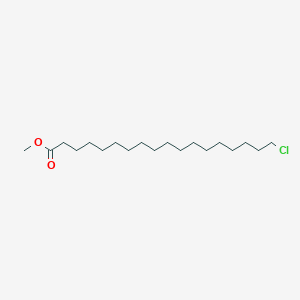
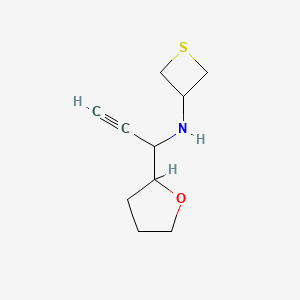
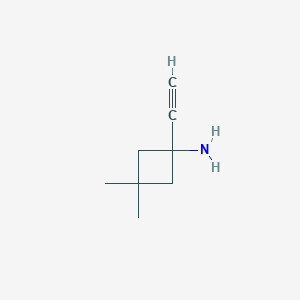
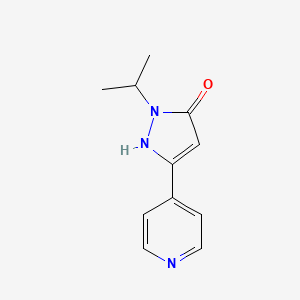
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)


![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
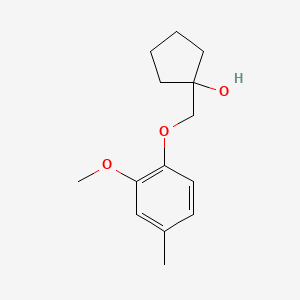
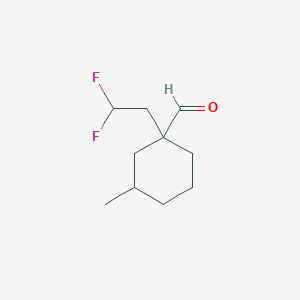
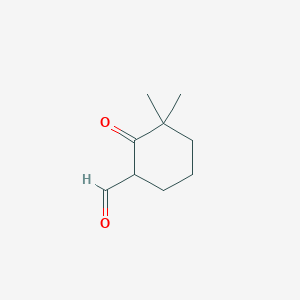
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
